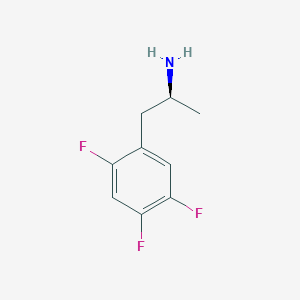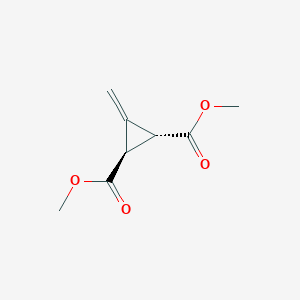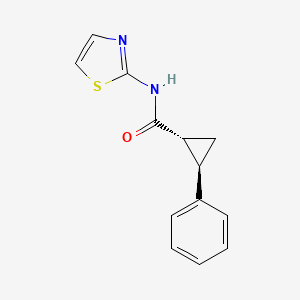
3-Bromo-1-methanesulfonylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methanesulfonylazetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of both bromine and methanesulfonyl groups in the azetidine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methanesulfonylazetidine typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation. This method uses alumina as a solid support and provides a straightforward and efficient route to the desired azetidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methanesulfonylazetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methanesulfonylazetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of ring strain on biological systems.
Industry: Used in the synthesis of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methanesulfonylazetidine involves its ability to undergo various chemical reactions due to the presence of the bromine and methanesulfonyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing ones. The ring strain in the azetidine ring also plays a crucial role in its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound without any substituents.
1-Arenesulfonylazetidines: Similar compounds with different substituents on the nitrogen atom.
3-Iodoazetidine: Another halogenated azetidine with iodine instead of bromine
Uniqueness
3-Bromo-1-methanesulfonylazetidine is unique due to the combination of the bromine and methanesulfonyl groups, which impart distinct reactivity and properties. The presence of these groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C4H8BrNO2S |
|---|---|
Molekulargewicht |
214.08 g/mol |
IUPAC-Name |
3-bromo-1-methylsulfonylazetidine |
InChI |
InChI=1S/C4H8BrNO2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
GGTLMNHXCICRAH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CC(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)



![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)

![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)


![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)


